molecular formula C11H13NO4 B1205527 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 52618-26-5

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1205527
CAS No.: 52618-26-5
M. Wt: 223.22 g/mol
InChI Key: DMJYNLHZLIZUQE-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and presence in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This method provides a convenient and efficient route to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with dopaminergic neurons in the central nervous system. The compound can alter dopamine metabolism and affect the function of these neurons . It has been shown to decrease reactive oxygen species levels and inhibit caspase activity, which are markers of neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. Its ability to act as both a neurotoxin and a neuroprotective agent makes it a compound of significant interest in scientific research .

Properties

IUPAC Name

6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-5-7-4-10(14)9(13)3-6(7)2-8(12-5)11(15)16/h3-5,8,12-14H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJYNLHZLIZUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CC(N1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904134
Record name 3-CARBOXYSALSOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52618-26-5
Record name Carboxysalsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052618265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CARBOXYSALSOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 4
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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